molecular formula C7H11ClO2S B14224230 S-(5-Chloro-4-oxopentyl) ethanethioate CAS No. 614760-03-1

S-(5-Chloro-4-oxopentyl) ethanethioate

Cat. No.: B14224230
CAS No.: 614760-03-1
M. Wt: 194.68 g/mol
InChI Key: RJEWEIMQPUCBPO-UHFFFAOYSA-N
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Description

S-(5-Chloro-4-oxopentyl) ethanethioate is a thioester compound characterized by a 5-chloro-4-oxopentyl chain attached to a sulfur atom, which is further bonded to an acetyl group. This structure imparts unique electronic and steric properties, making it a candidate for applications in organic synthesis, materials science, and molecular electronics. The chloro and oxo functional groups enhance its reactivity in substitution and nucleophilic addition reactions, while the thioester moiety provides stability under specific conditions .

However, explicit synthetic protocols for this compound remain undocumented in the provided evidence, necessitating extrapolation from structurally related molecules.

Properties

CAS No.

614760-03-1

Molecular Formula

C7H11ClO2S

Molecular Weight

194.68 g/mol

IUPAC Name

S-(5-chloro-4-oxopentyl) ethanethioate

InChI

InChI=1S/C7H11ClO2S/c1-6(9)11-4-2-3-7(10)5-8/h2-5H2,1H3

InChI Key

RJEWEIMQPUCBPO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCCC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(5-Chloro-4-oxopentyl) ethanethioate typically involves the reaction of 5-chloro-4-oxopentyl chloride with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired thioester product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: S-(5-Chloro-4-oxopentyl) ethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

S-(5-Chloro-4-oxopentyl) ethanethioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of S-(5-Chloro-4-oxopentyl) ethanethioate involves its reactivity with nucleophiles and electrophiles. The chloro group can undergo nucleophilic substitution, while the thioester group can participate in various addition and elimination reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share functional or structural similarities with S-(5-Chloro-4-oxopentyl) ethanethioate:

Compound Name Key Functional Groups Structural Features
This compound Thioester, chloro, ketone Linear chain with Cl and O at positions 5 and 4
S-(4-Ethynyl-phenyl) ethanethioate Thioester, ethynyl, aromatic Aromatic ring with ethynyl substituent
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate Ester, alkyne, diphenyl Branched alkyne with ester and phenyl groups

Key Observations :

  • Electronic Effects : The chloro and ketone groups in this compound increase electrophilicity compared to purely alkyl or aromatic thioesters like S-(4-Ethynyl-phenyl) ethanethioate. This enhances its reactivity in nucleophilic acyl substitution reactions.
  • Steric Environment: The linear chain of this compound reduces steric hindrance compared to bulkier analogs such as Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate, which features two phenyl groups that limit accessibility to the reactive center .

Reactivity and Stability

  • Thioester Stability: this compound’s stability is likely intermediate between S-(4-Ethynyl-phenyl) ethanethioate (stabilized by aromatic conjugation) and aliphatic thioesters (prone to hydrolysis). The electron-withdrawing chloro group may further retard hydrolysis compared to non-halogenated analogs.
  • Reactivity in Cross-Coupling: Unlike S-(4-Ethynyl-phenyl) ethanethioate, which has been integrated into molecular wires via Sonogashira reactions , the chloro and ketone groups in this compound may necessitate tailored reaction conditions to avoid side reactions.

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